molecular formula C8H5Cl2F3O2 B14045623 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene

1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene

Cat. No.: B14045623
M. Wt: 261.02 g/mol
InChI Key: YFWQHFNFAUGSQT-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms (positions 1 and 2), a difluoromethoxy group (position 4), and a fluoromethoxy group (position 3). Its molecular formula is C₈H₅Cl₂F₃O₂, with a molecular weight of 261.03 g/mol. The compound’s unique substitution pattern imparts distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical research, particularly as an intermediate for synthesizing fluorinated bioactive molecules. Its stability and reactivity are influenced by the electron-withdrawing effects of chlorine and fluorine atoms, as well as the steric bulk of the alkoxy substituents.

Properties

Molecular Formula

C8H5Cl2F3O2

Molecular Weight

261.02 g/mol

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-3-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5Cl2F3O2/c9-4-1-2-5(15-8(12)13)7(6(4)10)14-3-11/h1-2,8H,3H2

InChI Key

YFWQHFNFAUGSQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)OCF)Cl)Cl

Origin of Product

United States

Preparation Methods

Key Preparation Steps and Conditions

Step Description Reagents & Conditions Notes
1 Chlorination of aromatic precursors (e.g., anisole or chlorobenzotrifluoride) UV-illuminated chlorination at 90–100°C under chlorine flow (15–20 LPH) for 4–5 hours Radical initiators used; nitrogen purging to remove residual chlorine and HCl
2 Fluorination of chlorinated intermediates to introduce difluoromethoxy groups Reaction of trichloromethoxybenzene with anhydrous hydrogen fluoride (AHF) at 80°C for 4–6 hours in SS 316 autoclave under pressure (30–35 kg/cm²) Produces trifluoromethoxybenzene derivatives; hydrochloric acid is a by-product and vented off
3 Nitration of fluorinated intermediates Nitration with concentrated sulfuric acid and nitric acid at 0–35°C Mixture of ortho- and para-isomers formed, para-isomer dominant (~90%)
4 Diazotization and decomposition of amino derivatives for substitution Diazotization in 9N sulfuric acid with aqueous sodium nitrite below 5°C, followed by decomposition at 110°C for 2 hours Enables substitution at aromatic positions to introduce desired groups
5 Extraction and purification Dichloromethane extraction, drying over sodium sulfate, filtration, evaporation Produces purified title compound

These steps are adapted from a patented process for related trifluoromethoxybenzene compounds and can be modified for the dichloro-difluoromethoxy-fluoromethoxy benzene target molecule.

Fluorination Techniques

  • Chlorine-to-Fluorine Exchange: Utilizes anhydrous hydrogen fluoride or metal fluorides (e.g., antimony fluoride) under elevated temperature and pressure to replace chlorine atoms with fluorine on aromatic rings or side chains.
  • Catalytic Fluorination: Vapor-phase or liquid-phase fluorination using catalysts such as chromium-based solids or chlorofluorides to achieve selective fluorination.
  • Nucleophilic Substitution: Introduction of difluoromethoxy groups via nucleophilic displacement of halogens by fluorinated alkoxides or via fluoromethylation reactions.

Representative Reaction Conditions and Yields

Reaction Step Reagents Temperature Time Yield Notes
Chlorination of anisole Chlorine gas, radical initiator 90–100°C 4–5 h Crude chlorinated intermediate obtained Nitrogen purge post-reaction to remove excess chlorine
Fluorination of trichloromethoxybenzene Anhydrous HF 80°C 4–6 h ~72% crude trifluoromethoxybenzene Pressure ~30–35 kg/cm²; HCl by-product vented
Nitration Conc. H2SO4 + HNO3 0–35°C 1–2 h Para-isomer ~90% Mixture separated by DCM extraction
Diazotization 9N H2SO4 + NaNO2 <5°C 1 h High conversion Followed by decomposition at 110°C for 2 h
Extraction and purification DCM, Na2SO4 drying Room temp - Isolated pure compound Organic layers combined and evaporated

Data Tables Summarizing Preparation Parameters

Parameter Value/Range Comments
Chlorination temperature 90–100°C Radical initiated
Chlorine flow rate 15–20 LPH Maintained during reaction and post-reaction
Fluorination temperature 80°C Autoclave conditions
Fluorination pressure 30–35 kg/cm² Necessary for HF exchange
Nitration temp range 0–35°C Controlled to favor para-isomer
Diazotization temp <5°C To stabilize diazonium salt
Diazotization time ~1 hour Followed by decomposition step
Extraction solvent Dichloromethane Standard organic solvent
Drying agent Sodium sulfate To remove water traces

Research Results and Observations

  • The chlorination step under UV light with radical initiators is efficient in introducing chlorine atoms selectively on aromatic rings with high conversion rates.
  • Fluorination using anhydrous hydrogen fluoride in a stainless steel autoclave is effective for chlorine-to-fluorine exchange, producing difluoromethoxy substituents with good yields and purity.
  • Nitration under controlled low temperatures favors the para-isomer, which is crucial for subsequent substitution steps to achieve the desired substitution pattern on the benzene ring.
  • Diazotization and subsequent decomposition allow for the introduction of fluoromethoxy groups in positions that are otherwise difficult to functionalize, enhancing the versatility of the synthetic route.
  • Purification by solvent extraction and evaporation yields the target compound with high purity suitable for further applications or studies.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl groups (-OH).

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other derivatives.

Scientific Research Applications

1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Insights Reference
This compound C₈H₅Cl₂F₃O₂ 261.03 Cl (1,2), OCHF₂ (4), OCH₂F (3) Intermediate for fluorinated drugs N/A
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene C₈H₅ClF₄O 228.57 Cl (1), F (2), OCH₃ (4), CF₃ (3) Agrochemical synthesis
1,2-Difluoro-4,5-dimethoxybenzene C₈H₈F₂O₂ 186.14 F (1,2), OCH₃ (4,5) Solubility studies in polar solvents
4-(Benzyloxy)-3-phenethoxyphenol (C3) C₂₁H₂₀O₃ 332.38 OCH₂C₆H₅ (3), OC₆H₅ (4) Antioxidant precursor

Reactivity and Stability

  • Electron-Withdrawing Effects: The chlorine and fluorine substituents in this compound enhance electrophilic substitution resistance compared to non-halogenated analogues like 4-(benzyloxy)-3-phenethoxyphenol (C3) . However, its difluoromethoxy group introduces greater hydrolytic stability than methoxy groups in 1,2-Difluoro-4,5-dimethoxybenzene .
  • Steric Hindrance : The fluoromethoxy groups at positions 3 and 4 create steric hindrance, reducing nucleophilic attack susceptibility relative to 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene, which has a smaller trifluoromethyl group .

Biological Activity

1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene is a halogenated aromatic compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H5Cl2F3O2
  • Molecular Weight : 261.03 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=C(C(=C(C(=C1F)Cl)Cl)F)F

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to the presence of halogen and methoxy groups. These interactions can lead to:

  • Enzyme Modulation : The compound may influence the activity of specific enzymes through non-covalent interactions, potentially altering metabolic pathways.
  • Cell Signaling : It can affect cellular signaling pathways by modulating receptor activities or influencing second messenger systems.

Antimicrobial Properties

Research indicates that halogenated compounds exhibit antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Insecticidal Activity

The compound has been investigated for its insecticidal properties. A study demonstrated that formulations containing this compound effectively reduced pest populations in agricultural settings. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death.

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, suggesting potential as an anticancer agent.

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL.
Insecticidal Efficacy Showed over 80% mortality in target insect species within 24 hours of exposure in field trials .
Cytotoxicity Assay Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM .

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